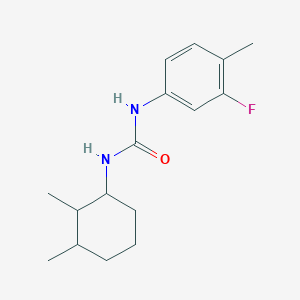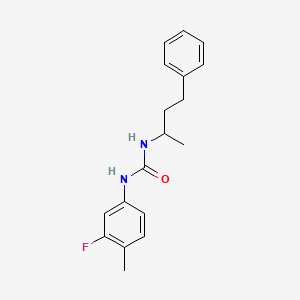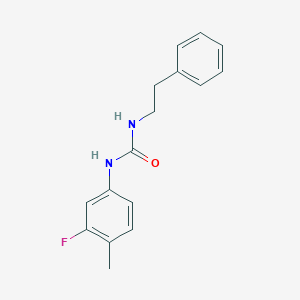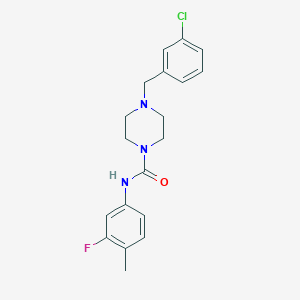![molecular formula C20H27FN2O B4284264 N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4284264.png)
N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea
Vue d'ensemble
Description
N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea, also known as AFAU, is a synthetic compound that has been synthesized for its potential antimicrobial and antifungal properties. AFAU belongs to the class of urea derivatives, which are known for their biological activity against various diseases.
Mécanisme D'action
The mechanism of action of N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea is not fully understood, but it is believed to involve inhibition of cell wall synthesis in bacteria and fungi. N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been shown to disrupt the integrity of the cell wall, leading to cell death. Additionally, N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea may also interfere with the synthesis of nucleic acids, leading to inhibition of DNA replication and transcription.
Biochemical and Physiological Effects
N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been shown to have low toxicity and is well tolerated in animal studies. It has also been shown to have low binding affinity to human serum proteins, which may reduce the risk of adverse drug reactions. N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been found to be stable in various biological fluids, including plasma and urine.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has several advantages for lab experiments, including its broad spectrum of antimicrobial and antifungal activity, low toxicity, and stability in biological fluids. However, N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea may exhibit variability in its activity depending on the strain of bacteria or fungus being tested. Additionally, N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea may require higher concentrations than other antimicrobial agents to achieve the same level of activity.
Orientations Futures
There are several potential future directions for research on N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea. One area of interest is the development of new formulations of N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea for topical application, such as in the treatment of skin infections. Another area of interest is the investigation of the potential use of N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea in combination with other antimicrobial agents to enhance its activity. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea is a synthetic compound with potential antimicrobial and antifungal properties. It has been extensively studied for its activity against various strains of bacteria and fungi. N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has several advantages for lab experiments, including its broad spectrum of activity, low toxicity, and stability in biological fluids. Future research on N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea may lead to the development of new formulations and the optimization of its pharmacokinetic properties for clinical use.
Applications De Recherche Scientifique
N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been extensively studied for its potential antimicrobial and antifungal properties. It has been shown to exhibit activity against various strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has also been found to be effective against several fungal species, including Candida albicans and Aspergillus fumigatus.
Propriétés
IUPAC Name |
1-[2-(1-adamantyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O/c1-13-2-3-17(9-18(13)21)23-19(24)22-5-4-20-10-14-6-15(11-20)8-16(7-14)12-20/h2-3,9,14-16H,4-8,10-12H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKMLWGQEKPVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC23CC4CC(C2)CC(C4)C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dichlorobenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284184.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4284206.png)



![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4284232.png)
![N-[3-(methylthio)phenyl]-4-[3-(trifluoromethyl)benzyl]-1-piperazinecarboxamide](/img/structure/B4284239.png)



![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4284276.png)


